An In-depth Technical Guide to the Chemical Properties of Bromomethyl Acetate
An In-depth Technical Guide to the Chemical Properties of Bromomethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl acetate (B1210297) (BrCH₂OAc), with the CAS number 590-97-6, is a vital reagent and intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both an ester and a reactive bromomethyl group, allows for its versatile application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of bromomethyl acetate, including its physical characteristics, spectroscopic data, reactivity profile, and detailed experimental protocols for its synthesis and purification.
Physicochemical Properties
Bromomethyl acetate is a colorless to pale yellow liquid with a characteristically sweet and fruity odor.[2] It is miscible with many organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.[2] Key quantitative physicochemical properties are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of Bromomethyl acetate
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrO₂ | [2] |
| Molecular Weight | 152.97 g/mol | |
| Boiling Point | 130-133 °C at 750 mmHg | |
| Density | 1.56 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.447 | |
| Flash Point | 57 °C (closed cup) | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sweet, fruity | [2] |
| Solubility | Soluble in ether, acetone; limited solubility in water | [2] |
Spectroscopic Data
The structural elucidation of bromomethyl acetate is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of bromomethyl acetate is characterized by two distinct singlets, corresponding to the methyl protons and the methylene (B1212753) protons.
Table 2: ¹H NMR Spectral Data for Bromomethyl acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.7 | Singlet | 2H | -CH₂Br |
| ~2.1 | Singlet | 3H | -C(O)CH₃ |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.
Table 3: ¹³C NMR Spectral Data for Bromomethyl acetate
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (carbonyl) |
| ~55 | -CH₂Br |
| ~20 | -CH₃ |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
The IR spectrum of bromomethyl acetate displays characteristic absorption bands for the ester functional group and the carbon-bromine bond.
Table 4: Key IR Absorption Bands for Bromomethyl acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | C=O stretch (ester) |
| ~1220 | Strong | C-O stretch (ester) |
| ~650 | Medium-Strong | C-Br stretch |
| 2950-3000 | Medium | C-H stretch (aliphatic) |
Reactivity and Chemical Behavior
The primary reactivity of bromomethyl acetate is centered around the electrophilic bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
Bromomethyl acetate readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility in organic synthesis for the introduction of the acetoxymethyl group.
Caption: Generalized Sₙ2 reaction of Bromomethyl acetate.
Common nucleophiles that react with bromomethyl acetate include:
-
Carboxylates: To form acyloxymethyl esters.
-
Alcohols and Phenols: To form acetoxymethyl ethers.
-
Thiols: To form acetoxymethyl thioethers.
-
Amines: To form N-acetoxymethyl derivatives.
Experimental Protocols
Synthesis of Bromomethyl Acetate
A common laboratory-scale synthesis of bromomethyl acetate involves the reaction of acetyl bromide with paraformaldehyde, catalyzed by zinc chloride.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of Bromomethyl acetate.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetyl bromide (1.0 eq) and dichloromethane.
-
Catalyst Addition: Zinc chloride (catalytic amount) is added to the stirred solution.[4]
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath, and paraformaldehyde (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.[4]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.
-
Work-up: The reaction mixture is filtered to remove any remaining solids. The filtrate is then washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure bromomethyl acetate.[4] The fraction boiling at approximately 70-80 °C at reduced pressure is collected.[4]
Characterization
The identity and purity of the synthesized bromomethyl acetate should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To verify the presence of the ester functional group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Safety and Handling
Bromomethyl acetate is a flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[3]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
Bromomethyl acetate is a versatile and reactive intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Bromomethyl acetate | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. BROMOMETHYL ACETATE synthesis - chemicalbook [chemicalbook.com]
